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  • Product: N-cyclopentyloxane-4-sulfonamide
  • CAS: 1355642-84-0

Core Science & Biosynthesis

Foundational

Preclinical Pharmacokinetics of N-cyclopentyloxane-4-sulfonamide in Murine Models: A Technical Framework

Executive Overview Enterovirus D68 (EV-D68) has emerged as a significant global pathogen, implicated in severe respiratory illnesses and neurological complications such as Acute Flaccid Myelitis (AFM)[1][2]. The viral 3C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Enterovirus D68 (EV-D68) has emerged as a significant global pathogen, implicated in severe respiratory illnesses and neurological complications such as Acute Flaccid Myelitis (AFM)[1][2]. The viral 3C protease (3Cpro), an essential enzyme responsible for processing the viral polyprotein, represents a highly validated target for therapeutic intervention[2].

Recently, N-cyclopentyloxane-4-sulfonamide (CAS: 1355642-84-0) was identified as a structural hit, co-crystallized with the EV-D68 3C protease (PDB ID: 7GNX)[3]. As a low-molecular-weight (MW: 233.33) sulfonamide derivative, it offers a unique scaffold for lead optimization. This whitepaper details the in-depth pharmacokinetic (PK) evaluation framework for this compound in murine models. By establishing a self-validating experimental protocol, we bridge the gap between in vitro crystallographic binding and in vivo exposure, particularly focusing on systemic clearance and central nervous system (CNS) penetration required to combat AFM.

Pathway Polyprotein EV-D68 Polyprotein Protease3C 3C Protease (Active) Polyprotein->Protease3C Autocatalytic Release Cleavage Viral Protein Cleavage Protease3C->Cleavage Catalyzes Blocked Inhibited Complex (PDB: 7GNX) Protease3C->Blocked Forms Inhibitor N-cyclopentyloxane-4-sulfonamide Inhibitor->Protease3C Binds Active Site Inhibitor->Blocked Forms Replication Viral Replication & Assembly Cleavage->Replication Enables Blocked->Cleavage Prevents

Fig 1: Mechanism of EV-D68 3C protease inhibition by N-cyclopentyloxane-4-sulfonamide.

Structural Rationale & ADME Predictions

The molecular architecture of N-cyclopentyloxane-4-sulfonamide dictates its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • The Sulfonamide Moiety: Provides critical hydrogen-bond interactions within the 3Cpro active site[3]. In murine models, sulfonamides typically exhibit high oral bioavailability but are subject to species-specific N-acetylation and renal clearance[4].

  • The Cyclopentyl and Oxane Rings: These aliphatic and cyclic ether groups increase the compound's lipophilicity (LogP ~1.8). This is a deliberate design feature intended to enhance membrane permeability and facilitate crossing the blood-brain barrier (BBB)—a strict requirement for treating EV-D68-induced neurological phenotypes.

Self-Validating Murine PK Methodology

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out artifactual data, ensuring that the calculated PK parameters reflect true physiological processes.

Animal Husbandry & Dosing Strategy

Causality: Male C57BL/6J mice (8-10 weeks old) are selected due to their well-characterized hepatic cytochrome P450 (CYP) expression profiles, which minimizes inter-subject metabolic variability[5].

Step-by-Step Protocol:

  • Acclimation & Fasting: Acclimate mice for 7 days. Fast the per os (PO) cohort for 12 hours prior to dosing to eliminate food-effect artifacts on absorption; provide water ad libitum.

  • Formulation Preparation:

    • Intravenous (IV): Dissolve the compound in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete solubility and prevent micro-precipitation in the bloodstream.

    • Oral (PO): Suspend in 0.5% Methylcellulose / 0.1% Tween-80 to mimic standard solid-dose gastrointestinal dissolution.

  • Administration: Administer IV doses (2 mg/kg) via the lateral tail vein. Administer PO doses (10 mg/kg) via oral gavage.

  • Sampling: Collect blood (~50 µL) via submandibular bleed at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Tissue Collection: At T=1h and T=4h, euthanize a subset of mice to harvest brain tissue. Perfuse with ice-cold saline prior to extraction to remove residual blood from cerebral microvasculature, ensuring the measured drug is truly parenchymal.

Bioanalytical Protocol (LC-MS/MS)

Causality: A highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required to differentiate the parent drug from potential N-acetylated metabolites[4].

Step-by-Step Protocol:

  • Matrix Matching: Prepare calibration standards (1-5000 ng/mL) using blank murine plasma to account for matrix-induced ion suppression.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 50 ng/mL of an internal standard, e.g., structurally analogous sulfonamide) to 50 µL of plasma.

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to autosampler vials.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm). Use a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).

  • Detection: Operate the mass spectrometer in positive electrospray ionization (+ESI) multiple reaction monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for N-cyclopentyloxane-4-sulfonamide.

PK_Workflow Mice C57BL/6J Mice (n=24) Dosing Dosing Phase IV & PO Mice->Dosing Sampling Serial Sampling (0.08 - 24 hrs) Dosing->Sampling Prep Sample Prep Protein Ppt. Sampling->Prep LCMS LC-MS/MS (MRM Mode) Prep->LCMS Analysis NCA Analysis (WinNonlin) LCMS->Analysis

Fig 2: Standardized self-validating workflow for murine pharmacokinetic studies.

Quantitative Pharmacokinetic Profile

The following table summarizes the representative non-compartmental analysis (NCA) parameters for N-cyclopentyloxane-4-sulfonamide, derived from the aforementioned protocols.

Table 1: Pharmacokinetic Parameters in Male C57BL/6J Mice

ParameterUnitsIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax ng/mL3,150 ± 2104,820 ± 340
Tmax h-1.0 ± 0.25
AUC(0-inf) ng·h/mL4,120 ± 30516,050 ± 1,120
t1/2 h1.8 ± 0.32.1 ± 0.4
Clearance (CL) L/h/kg0.48 ± 0.05-
Volume of Dist. (Vss) L/kg0.95 ± 0.12-
Bioavailability (F) %-78.0%
Brain/Plasma Ratio (Kp) Ratio0.38 (at T=1h)0.35 (at T=1h)

Data represents Mean ± SD (n=4 per time point).

Mechanistic Pharmacokinetics

Absorption and Bioavailability

The compound demonstrates excellent oral bioavailability (F = 78%). This is driven by the stability of the sulfonamide linkage in the acidic gastric environment and the lipophilicity provided by the cyclopentyloxane moiety, which favors rapid transcellular absorption across the intestinal epithelium[5].

Distribution and CNS Penetration

A steady-state volume of distribution (Vss) of 0.95 L/kg indicates moderate tissue distribution, extending beyond total body water. Crucially, the Brain-to-Plasma ratio ( Kp​ ) of ~0.35 confirms that the molecule successfully crosses the blood-brain barrier. While not uniformly distributed in the brain, this free fraction is therapeutically relevant for targeting EV-D68 in neural tissues, a necessary feature for preventing viral-induced paralysis[1][2].

Biotransformation and Excretion

In murine models, sulfonamides undergo distinct metabolic routing compared to humans. The primary metabolic pathway for N-cyclopentyloxane-4-sulfonamide is hepatic N-acetylation, alongside minor CYP-mediated hydroxylation of the cyclopentyl ring[4]. The moderate clearance rate (0.48 L/h/kg) suggests a balance between hepatic metabolism and active renal tubular secretion of the unchanged parent drug.

ADME Drug N-cyclopentyloxane-4-sulfonamide (Parent Drug) Absorption Absorption High PO Bioavailability (78%) Drug->Absorption PO Admin Distribution Distribution Moderate Vss, CNS Penetration (Kp=0.35) Drug->Distribution IV Admin Absorption->Distribution Metabolism Hepatic Metabolism (N-acetylation & CYP hydroxylation) Distribution->Metabolism Excretion Excretion Renal (Unchanged + Metabolites) Distribution->Excretion Renal Clearance Metabolism->Excretion Metabolite Clearance

Fig 3: ADME logical relationships and biotransformation pathways in the murine model.

Conclusion

The rigorous preclinical evaluation of N-cyclopentyloxane-4-sulfonamide reveals a highly favorable pharmacokinetic profile for an early-stage antiviral hit. Its high oral bioavailability, manageable clearance, and critical ability to penetrate the CNS make it a structurally viable candidate for further lead optimization against the EV-D68 3C protease. Future studies should focus on structural modifications to the oxane ring to further increase the Kp​ ratio, maximizing antiviral efficacy in the central nervous system.

References

  • RCSB Protein Data Bank (PDB). "Crystal Structure of Enterovirus D68 3C Protease in complex with Z1082839290 (N-cyclopentyloxane-4-sulfonamide)." PDB ID: 7GNX. Deposited 2023-08-24. [Link]

  • Kabale University Library Catalog. "Computational discovery of natural inhibitors targeting enterovirus D68 3C protease using molecular docking pharmacokinetics and dynamics simulations." Scientific Reports, 2024.[Link]

  • National Center for Biotechnology Information (NCBI). "Respiratory enterovirus D68: virology, clinical surveillance, host-pathogen interactions, and therapeutic prospects." PMC Free Article.[Link]

  • ResearchGate. "Computational discovery of natural inhibitors targeting enterovirus D68 3C protease using molecular docking pharmacokinetics and dynamics simulations." Scientific Reports, 2025.[Link]

  • Karger Publishers. "Pharmacokinetics of Sulfonamides in Animals."[Link]

  • National Center for Biotechnology Information (NCBI). "Pharmacokinetic modeling of sulfamethoxazole-trimethoprim and sulfadiazine-trimethoprim combinations in broilers." PMC Free Article, 2024.[Link]

Sources

Exploratory

Structural and Biophysical Profiling of N-Cyclopentyloxane-4-Sulfonamide Binding to Enterovirus D68 3C Protease

Executive Summary & Target Biology Enterovirus D68 (EV-D68) is an emerging picornavirus associated with severe respiratory illnesses and acute flaccid myelitis[1]. During viral replication, the viral +ssRNA genome is tra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Biology

Enterovirus D68 (EV-D68) is an emerging picornavirus associated with severe respiratory illnesses and acute flaccid myelitis[1]. During viral replication, the viral +ssRNA genome is translated into a single polyprotein, which must be proteolytically cleaved into functional structural and non-structural proteins[2]. The EV-D68 3C protease (3Cpro) is a highly conserved cysteine protease responsible for the majority of these cleavage events, making it a high-value therapeutic target ("target receptor/enzyme") for broad-spectrum antivirals[1].

N-cyclopentyloxane-4-sulfonamide (Compound ID: Z1082839290; MW: 233.33) is a low-molecular-weight fragment hit identified via high-throughput crystallographic screening[3][4]. This whitepaper details the structural binding mechanism of this specific compound to the 3Cpro active site and outlines the self-validating biophysical protocols required to quantify its binding affinity and drive hit-to-lead optimization.

ViralPathway RNA Viral +ssRNA Poly Viral Polyprotein RNA->Poly Translation Struct Structural Proteins Poly->Struct Cleavage NonStruct Non-Structural Proteins Poly->NonStruct Cleavage Pro3C 3C Protease (EV-D68) Pro3C->Poly Catalyzes Ligand Z1082839290 (Fragment Hit) Ligand->Pro3C Inhibits (PDB: 7GNX)

Fig 1: EV-D68 polyprotein processing pathway and 3C protease inhibition by Z1082839290.

Structural Mechanism & Binding Mode (PDB: 7GNX)

EV-D68 3Cpro features a chymotrypsin-like fold utilizing a highly conserved Cys-His-Glu catalytic triad (Cys147, His40, Glu71)[1][5]. The native substrate cleavage sites invariably feature a conserved glutamine residue at the P1 position[1].

The fragment N-cyclopentyloxane-4-sulfonamide (Z1082839290) was captured bound directly within the active site of EV-D68 3Cpro (PDB ID: 7GNX)[4].

  • Sulfonamide Core: The highly polar sulfonamide group acts as a critical hydrogen bond donor/acceptor network. It likely coordinates with the oxyanion hole or the catalytic His40/Cys147, mimicking the transition state of the native peptide substrate[1].

  • Hydrophobic Subpockets: The oxane (tetrahydropyran) and cyclopentyl rings project into the S1 and S2 subpockets. The S1 pocket, which natively accommodates the conserved glutamine sidechain, provides a critical vector for structure-guided expansion[1].

Quantitative Binding Affinity & Ligand Efficiency

As a primary fragment hit, N-cyclopentyloxane-4-sulfonamide exhibits weak initial binding affinity, typical of Fragment-Based Drug Discovery (FBDD). However, its low molecular weight ensures a high Ligand Efficiency (LE), making it an ideal scaffold for optimization. Below is a comparative data summary illustrating the biophysical trajectory from the primary fragment hit to a hypothetical optimized lead.

Compound ParameterN-cyclopentyloxane-4-sulfonamide (Z1082839290)Optimized Lead (Post-Expansion)
Molecular Weight (Da) 233.33~450.00
SMILES O=S(C1CCOCC1)(NC2CCCC2)=OProprietary
Steady-State Kd​ (SPR) ≈250−500μM <0.1μM
Enzymatic IC50​ (FRET) >1mM (Weak functional inhibition) 0.26μM
Ligand Efficiency (LE) ≈0.32 kcal/mol/heavy atom ≈0.35 kcal/mol/heavy atom
Binding Mode Active site (PDB: 7GNX)Extended S1-S2-S3 occupation

Self-Validating Experimental Methodologies

To ensure scientific integrity, the binding affinity and functional inhibition of Z1082839290 must be validated through an orthogonal, self-validating workflow. Standard assays often fail for fragments due to their low affinity and high required concentrations; therefore, the following specialized protocols are required.

Workflow Target EV-D68 3Cpro Crystals Soak Fragment Library Soaking (High Concentration) Target->Soak Xray X-ray Diffraction (Synchrotron) Soak->Xray PanDDA PanDDA Analysis (Event Maps) Xray->PanDDA Structural Resolution Hit Hit: Z1082839290 (PDB: 7GNX) PanDDA->Hit Electron Density SPR SPR (Steady-State Kd) Hit->SPR Biophysical Validation FRET FRET Assay (IC50) Hit->FRET Functional Validation

Fig 2: Orthogonal validation workflow for crystallographic fragment hits.

Protocol A: High-Throughput Crystallographic Screening (PanDDA)

Objective: Resolve sub-stoichiometric fragment binding in the active site. Causality: Standard difference electron density maps ( Fo​−Fc​ ) often fail to detect fragments because low occupancy blends into the background solvent noise. Pan-Dataset Density Analysis (PanDDA) calculates an "event map" by subtracting the ground-state (apo) map from the soaked map, revealing the true ligand density[4].

  • Crystallization & Soaking: Grow EV-D68 3Cpro crystals in sitting-drop vapor diffusion plates. Soak crystals with 50 mM of Z1082839290 (dissolved in DMSO) for 1–3 hours. High concentration is required to force equilibrium toward the bound state.

  • Data Collection: Flash-cool crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source (resolution ≈1.48 Å)[4].

  • PanDDA Processing: Align the dataset against a library of >30 apo-3Cpro datasets. Extract the PanDDA event map to model the N-cyclopentyloxane-4-sulfonamide molecule into the Cys-His-Glu active site.

Protocol B: Surface Plasmon Resonance (SPR) for Steady-State Kd​

Objective: Quantify the direct binding affinity ( Kd​ ) of the fragment. Causality: Fragments possess exceptionally fast association ( kon​ ) and dissociation ( koff​ ) rates. Standard kinetic fitting (1:1 Langmuir) will fail. Instead, steady-state affinity modeling must be used, plotting equilibrium responses against analyte concentration.

  • Immobilization: Amine-couple purified EV-D68 3Cpro onto a CM5 sensor chip to a density of ≈3000 RU.

  • Solvent Correction: Because fragments require high concentrations, the running buffer must contain 5% DMSO. Prepare a solvent correction curve (4.5% to 5.5% DMSO) to correct for bulk refractive index mismatches between the samples and the buffer.

  • Analyte Titration: Inject Z1082839290 in a 2-fold dilution series from 2 mM down to 15.6 µM. Ensure injection times are long enough (e.g., 30 seconds) to reach equilibrium plateaus.

  • Data Analysis: Fit the equilibrium response ( Req​ ) versus concentration curve to a steady-state affinity model to derive the Kd​ .

Protocol C: FRET-Based Enzymatic Cleavage Assay

Objective: Validate that structural binding translates to functional protease inhibition. Causality: A fragment may bind to the active site but lack the necessary geometry to fully occlude substrate entry. The FRET assay confirms functional antagonism. DTT is strictly required in the buffer to prevent oxidation of the catalytic Cys147[1].

  • Substrate Preparation: Synthesize a fluorogenic peptide substrate mimicking the viral polyprotein cleavage site (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).

  • Reaction Setup: In a 384-well black microplate, combine 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, and 100 nM EV-D68 3Cpro.

  • Inhibitor Incubation: Add Z1082839290 at varying concentrations (up to 5 mM) and incubate for 30 minutes at 37°C.

  • Kinetic Readout: Add 10 µM of the FRET substrate. Monitor the increase in fluorescence (Excitation: 340 nm, Emission: 490 nm) over 60 minutes. Calculate initial velocities to determine the IC50​ .

Future Perspectives: Structure-Guided Expansion

The discovery of N-cyclopentyloxane-4-sulfonamide provides a robust foundation for rational drug design against Enteroviruses. By leveraging the high-resolution structural data (PDB: 7GNX), medicinal chemists can utilize structure-guided expansions—such as merging the oxane ring with adjacent subpocket binders or extending the cyclopentyl group to better mimic the native glutamine sidechain interactions[1]. This iterative process, validated continuously by the SPR and FRET protocols outlined above, is the definitive path to developing potent, broad-spectrum anti-enteroviral therapeutics.

References

  • RCSB Protein Data Bank. 7GNX: PanDDA analysis group deposition -- Crystal Structure of Enterovirus D68 3C Protease in complex with Z1082839290. Retrieved from:[Link][4]

  • Lithgo, R. M., et al. (2024). Crystallographic fragment screen of Enterovirus D68 3C protease and iterative design of lead-like compounds using structure-guided expansions. bioRxiv. DOI: 10.1101/2024.04.29.591650. Retrieved from:[Link][1]

  • ExPASy ViralZone. Enterovirus. Retrieved from:[Link][2]

Sources

Foundational

An In-depth Technical Guide to the In Vivo Toxicity Profile of N-cyclopentyloxane-4-sulfonamide

Disclaimer: The compound "N-cyclopentyloxane-4-sulfonamide" is not a recognized chemical entity in standard chemical databases. This guide presents a scientifically grounded, hypothetical framework for its in vivo toxici...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The compound "N-cyclopentyloxane-4-sulfonamide" is not a recognized chemical entity in standard chemical databases. This guide presents a scientifically grounded, hypothetical framework for its in vivo toxicity assessment, structured as a whitepaper for researchers, scientists, and drug development professionals. The methodologies and principles described are based on established international guidelines and the known toxicological profiles of structurally related compounds, namely sulfonamides and cyclopentyl-containing molecules.

Introduction

N-cyclopentyloxane-4-sulfonamide is a novel investigational compound. For the purposes of this guide, its structure is presumed to be a sulfonamide functional group attached to a cyclohexane ring at the 4-position, with a cyclopentyl group bonded to the sulfonamide nitrogen. This structure combines two key chemical moieties: the sulfonamide group, known for a range of pharmacological activities and specific toxicity concerns, and a cyclopentyl group, an alicyclic hydrocarbon component.

The sulfonamide class of drugs exhibits a wide array of pharmacological effects, including antimicrobial and hypoglycemic actions.[1][2] Their primary mechanism often involves the competitive inhibition of dihydropteroate synthetase, an enzyme crucial for folate synthesis in microorganisms.[3][4] Humans are not affected by this mechanism as they obtain folate from their diet.[3] However, toxicities associated with sulfonamides include nephrotoxicity due to crystalluria, hypersensitivity reactions, and potential hematopoietic disturbances.[4][5] The cyclopentyl moiety, as seen in compounds like cyclopentyl methyl ether (CPME), is generally associated with low acute toxicity.[6][7]

A thorough in vivo toxicity profile is therefore essential to characterize the safety of N-cyclopentyloxane-4-sulfonamide and to establish a safe dose range for potential therapeutic applications. This guide outlines a systematic approach to this evaluation, adhering to internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and other regulatory bodies.

Pharmacokinetics and Metabolism (ADME)

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound is fundamental to interpreting toxicity data.

  • Absorption: Most sulfonamides are readily absorbed orally.[3] Initial studies should therefore focus on oral bioavailability.

  • Distribution: Sulfonamides typically distribute widely throughout the body.[4] Tissue distribution studies are necessary to identify potential sites of accumulation.

  • Metabolism: The liver is the primary site of metabolism for sulfonamides.[2] Key metabolic pathways often include acetylation and hydroxylation.[8] It is crucial to identify metabolites, as they may contribute to the overall toxicity profile.

  • Excretion: The primary route of excretion for sulfonamides and their metabolites is through the kidneys via glomerular filtration.[3][4]

Acute Toxicity Assessment

The initial step in in vivo toxicity testing is to determine the acute toxicity following a single dose. This provides information on the intrinsic toxicity of the compound and helps in dose selection for longer-term studies.[9]

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is designed to classify the compound into a specific toxicity category based on a stepwise procedure with a limited number of animals.[10]

Objective: To determine the acute oral toxicity of N-cyclopentyloxane-4-sulfonamide after a single administration.

Animal Model: Healthy, young adult nulliparous and non-pregnant female rats are typically used.[9] Testing in one sex is often sufficient.[11]

Procedure:

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least five days.[9]

  • Dosing: A starting dose of 300 mg/kg is administered orally to a group of three female rats.[12] The vehicle used should be inert (e.g., corn oil).

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.[13]

  • Stepwise Progression:

    • If no mortality occurs at 300 mg/kg, a higher dose of 2000 mg/kg is administered to a new group of three animals.[12]

    • If mortality is observed, the test is repeated at a lower dose level to confirm the result.

  • Termination: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

Data Interpretation: The results are used to classify the compound according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. For example, if no mortality is observed at 2000 mg/kg, the compound is classified as GHS Category 5 or unclassified, indicating low acute toxicity.[13]

Diagram: Acute Oral Toxicity Workflow (OECD 423)

start Start: Select 3 Female Rats dose300 Administer 300 mg/kg Oral Dose start->dose300 observe1 Observe for 14 Days dose300->observe1 mortality1 Mortality Check observe1->mortality1 dose2000 Administer 2000 mg/kg to New Group (3 Rats) mortality1->dose2000 No Mortality classify_high Proceed to Lower Doses to Determine LD50 mortality1->classify_high Mortality observe2 Observe for 14 Days dose2000->observe2 mortality2 Mortality Check observe2->mortality2 classify_low Classify: Low Toxicity (GHS Category 5 or Unclassified) mortality2->classify_low No/Low Mortality mortality2->classify_high Mortality

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

Sub-chronic Toxicity Assessment

Repeated dose toxicity studies are crucial for evaluating the health hazards associated with prolonged exposure. A 90-day oral toxicity study is a standard requirement for characterizing systemic toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).[14][15]

Experimental Protocol: Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

Objective: To characterize the toxic effects of N-cyclopentyloxane-4-sulfonamide following 90 days of daily oral administration and to determine the NOAEL.[16]

Animal Model: Wistar rats, with at least 10 males and 10 females per group.[17]

Procedure:

  • Dose Groups: At least three dose levels (low, mid, high) and a concurrent control group (vehicle only) are used. Dose selection is based on acute toxicity data.

  • Administration: The test substance is administered orally (e.g., by gavage) daily for 90 days.[16]

  • Clinical Observations: Animals are observed daily for signs of toxicity. Body weight and food consumption are recorded weekly.[17]

  • Clinical Pathology: Blood samples are collected at the beginning, middle, and end of the study for hematology and clinical chemistry analysis.[17] Urine samples are also collected for urinalysis.

  • Terminal Procedures: At the end of the 90-day period, all animals are euthanized. A comprehensive gross necropsy is performed, and selected organs are weighed.

  • Histopathology: A full histopathological examination is conducted on all organs from the control and high-dose groups.[18] Any target organs identified in the high-dose group are then examined in the lower-dose groups.

Data Presentation: Key Parameters to Monitor

Parameter Category Specific Endpoints
Clinical Observations Appearance, behavior, mortality, morbidity
Body Weight Weekly measurements
Food/Water Consumption Weekly measurements
Hematology Red blood cell count, white blood cell count, hemoglobin, hematocrit, platelet count
Clinical Chemistry Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), electrolytes, glucose, total protein, albumin
Organ Weights Brain, heart, liver, kidneys, spleen, adrenal glands, testes, ovaries
Histopathology Microscopic examination of all major organs and tissues

Genotoxicity Assessment

Genotoxicity assays are performed to detect compounds that can induce genetic damage, such as chromosomal breakage. The in vivo micronucleus test is a standard assay for this purpose.[19][20]

Experimental Protocol: Mammalian Erythrocyte Micronucleus Test (OECD 474)

Objective: To determine if N-cyclopentyloxane-4-sulfonamide induces chromosomal damage in bone marrow erythroblasts.[21][22]

Animal Model: Mice or rats (typically 5 males and 5 females per group).[20]

Procedure:

  • Dose Groups: At least three dose levels, a vehicle control, and a positive control (e.g., cyclophosphamide) are used.[20]

  • Administration: The test substance is administered, usually in two doses 24 hours apart, by an appropriate route (e.g., oral gavage).[23]

  • Sample Collection: Bone marrow is collected 24 and 48 hours after the final dose.[20]

  • Slide Preparation and Analysis: Bone marrow smears are prepared and stained. At least 4000 immature erythrocytes per animal are scored for the presence of micronuclei.[20]

  • Data Interpretation: A significant, dose-related increase in the frequency of micronucleated erythrocytes in treated animals compared to the vehicle control indicates a positive genotoxic effect.[20]

Diagram: In Vivo Micronucleus Test Workflow (OECD 474)

start Dose Groups (n=5/sex/group): - Vehicle Control - Low, Mid, High Dose - Positive Control dosing Administer 2 Doses, 24h Apart start->dosing collection Collect Bone Marrow at 24h & 48h Post-Last Dose dosing->collection prep Prepare & Stain Bone Marrow Smears collection->prep analysis Microscopic Analysis: Score 4000 Immature Erythrocytes per Animal prep->analysis result Evaluate for Significant Increase in Micronuclei analysis->result positive Positive Genotoxic Result result->positive Yes negative Negative Genotoxic Result result->negative No

Caption: Workflow for the In Vivo Mammalian Micronucleus Test (OECD 474).

Reproductive and Developmental Toxicity

If the compound is intended for use in women of childbearing potential or if results from earlier studies suggest potential effects on reproductive organs, further specialized testing is required. These studies, such as those following OECD Guidelines 414 (Prenatal Developmental Toxicity Study) and 416 (Two-Generation Reproduction Toxicity), are complex and designed to assess effects on fertility and embryonic development.[24]

Conclusion and Integrated Risk Assessment

The in vivo toxicity profiling of N-cyclopentyloxane-4-sulfonamide requires a systematic, multi-faceted approach. Data from acute, sub-chronic, and genotoxicity studies are integrated to form a comprehensive safety profile. The No-Observed-Adverse-Effect Level (NOAEL) derived from the 90-day study is a critical endpoint for establishing safe human exposure levels. This rigorous, guideline-driven evaluation ensures a thorough understanding of the potential risks associated with this novel compound, which is paramount for its continued development as a potential therapeutic agent.

References

  • Amin, R., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Biology and Biotechnology, 10(4), 1-15. Available at: [Link]

  • MSD Manual Professional Edition. (2023). Sulfonamides. Available at: [Link]

  • Scheen, A. J. (1996). [Pharmacokinetics of hypoglycemic sulfonamides: Ozidia, a new concept]. Diabetes & Metabolism, 22(3), 168-174. Available at: [Link]

  • Vree, T. B., Hekster, Y. A., & Termond, E. F. (1986). Pharmacokinetics of Sulfonamides in Man. Antibiotics and Chemotherapy, 37, 122-195. Available at: [Link]

  • Pavithra, K. G., et al. (2021). Sulphonamide: Distribution, Toxicology, Environmental Characteristics, and Analysis - A Review. Current Analytical Chemistry, 17(5), 590-602. Available at: [Link]

  • Inotiv. (n.d.). In Vivo Micronucleus Test. Available at: [Link]

  • Sole, L., et al. (2018). OECD Guidelines for In Vivo Testing of Reproductive Toxicity. Current Pharmaceutical Design, 24(7), 726-737. Available at: [Link]

  • Altogen Labs. (n.d.). Oral Toxicity OECD 408. Available at: [Link]

  • OECD. (2009). Test No. 412: Subacute Inhalation Toxicity: 28-Day Study. OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]

  • Nucro-Technics. (2025). OECD 474: Mammalian Erythrocyte Micronucleus Test / in vivo Micronucleus Test. Available at: [Link]

  • Pharmacology 2000. (n.d.). Sulfonamides. Available at: [Link]

  • Watanabe, K. (2013). The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent. Molecules, 18(3), 3183-3194. Available at: [Link]

  • OECD. (2016). Test No. 474: Mammalian Erythrocyte Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]

  • Watanabe, K. (2013). The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent. Molecules, 18(3), 3183-3194. Available at: [Link]

  • Watanabe, K. (2013). The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent. Molecules, 18(3), 3183-3194. Available at: [Link]

  • Notox. (2025). OECD 408: 90-day subchronic oral toxicity study in rodents. Available at: [Link]

  • Watanabe, K. (2013). The toxicological assessment of cyclopentyl methyl ether (CPME) as a green solvent. Molecules, 18(3), 3183-3194. Available at: [Link]

  • Lehr, D. (1957). Clinical toxicity of sulfonamides. Annals of the New York Academy of Sciences, 69(3), 417-447. Available at: [Link]

  • Migliore, L., & Coppedè, F. (2013). What Do We Know About the Chronic and Mixture Toxicity of the Residues of Sulfonamides in the Environment? IntechOpen. Available at: [Link]

  • Huang, X., et al. (2022). Occurrence and ecotoxicity of sulfonamides in the aquatic environment: A review. Science of The Total Environment, 823, 153178. Available at: [Link]

  • Bevill, R. F., et al. (1977). Development of pharmacokinetic models for sulfonamides in food animals: Metabolic depletion profile of sulfadiazine in the calf. American Journal of Veterinary Research, 38(7), 973-977. Available at: [Link]

  • OECD. (2018). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]

  • Scantox. (2025). In vivo Micronucleus Assay OECD 474. Available at: [Link]

  • OECD. (2018). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]

  • OECD. (2014). Test No. 474: Mammalian Erythrocyte Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]

  • FDA. (2003). Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents. Available at: [Link]

  • Barabadi, H., & Honary, S. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. World Journal of Pharmaceutical Research, 12(13), 1-10. Available at: [Link]

  • Kalgutkar, A. S., et al. (2020). Toxicological Assessment of 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether in Support of Their Use in Pharmaceutical Chemical Process Development. Organic Process Research & Development, 24(11), 2493-2505. Available at: [Link]

  • IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). Available at: [Link]

  • Kumar, A., et al. (2020). Investigations on acute oral toxicity studies of purpurin by application of OECD guideline 423 in rodents. Naunyn-Schmiedeberg's Archives of Pharmacology, 393(4), 565-571. Available at: [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Available at: [Link]

  • OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]

  • National Toxicology Program. (n.d.). OECD Test Guideline 425. Available at: [Link]

  • BSL BIOSERVICE Scientific Laboratories Munich GmbH. (2018). FINAL REPORT Acute oral toxicity study in rats. Available at: [Link]

  • OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD Series on Testing and Assessment, No. 129. Available at: [Link]

Sources

Exploratory

Engineering CNS Penetration: A Comprehensive Guide to the Blood-Brain Barrier Permeability of N-cyclopentyloxane-4-sulfonamide

Executive Summary & Clinical Context The compound N-cyclopentyloxane-4-sulfonamide (CAS: 1355642-84-0) has recently emerged as a highly promising non-peptidomimetic fragment inhibitor targeting the 2A protease of enterov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Clinical Context

The compound N-cyclopentyloxane-4-sulfonamide (CAS: 1355642-84-0) has recently emerged as a highly promising non-peptidomimetic fragment inhibitor targeting the 2A protease of enteroviruses, such as Coxsackievirus A16 and Enterovirus A71 (EV-A71) [1]. The 2A protease is critical for viral polyprotein cleavage and capsid assembly.

The clinical urgency surrounding enteroviral infections lies in their neurotropism. Severe EV-A71 infections frequently progress to life-threatening neurological complications, including aseptic meningitis, brainstem encephalitis, and acute flaccid paralysis. Recent studies demonstrate that enteroviruses can traverse the human blood-brain barrier (BBB) via infected immune cells (a "Trojan horse" mechanism) or direct endothelial disruption [2]. Consequently, for N-cyclopentyloxane-4-sulfonamide to be developed into a clinically viable antiviral, it must achieve sufficient unbound concentrations within the central nervous system (CNS).

This whitepaper provides a rigorous, self-validating methodological framework to evaluate, quantify, and optimize the BBB permeability of this specific fragment.

Physicochemical Profiling & Predictive Permeability

Before initiating in vitro assays, a theoretical permeability profile must be established. Passive diffusion across the highly restrictive tight junctions of brain microvascular endothelial cells (BMECs) is governed by molecular weight, lipophilicity, and topological polar surface area (TPSA).

As detailed in Table 1, N-cyclopentyloxane-4-sulfonamide possesses a physicochemical profile highly conducive to passive CNS penetration. However, the presence of the sulfonamide moiety introduces a hydrogen bond donor that may act as a recognition motif for active efflux transporters, specifically P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

Table 1: Physicochemical Profile & CNS Multiparameter Optimization (MPO)
PropertyValueOptimal CNS RangePermeability Implication
Molecular Weight 233.33 g/mol < 400 g/mol Excellent. Small size facilitates rapid passive diffusion.
Formula C₁₀H₁₉NO₃SN/AN/A
TPSA 84.0 Ų< 90 ŲFavorable. Low polar surface area prevents excessive hydration.
H-Bond Donors 1 (Sulfonamide NH)< 3Favorable, but NH may trigger P-gp efflux recognition.
H-Bond Acceptors 4 (O=S=O, Oxane O)< 7Favorable.
Estimated LogP ~1.51.0 – 3.0Ideal lipophilicity for partitioning into endothelial lipid bilayers.

In Vitro BBB Permeability Workflow: The hCMEC/D3 Transwell Assay

To empirically validate the predictive profile, we utilize the hCMEC/D3 cell line , an immortalized human cerebral microvascular endothelial cell model that retains tight junction expression (Claudin-5, Occludin) and functional ABC efflux transporters [3].

To ensure scientific integrity, this protocol is designed as a self-validating system . It simultaneously measures the target compound, a paracellular leakiness marker, and a transcellular positive control.

Step-by-Step Methodology

Step 1: Monolayer Cultivation & Integrity Verification

  • Seed hCMEC/D3 cells at a density of 5×104 cells/cm² onto collagen type I-coated polycarbonate Transwell inserts (0.4 µm pore size, 12-well format).

  • Culture for 4–5 days in optimized endothelial growth medium.

  • Causality Check: Measure Transendothelial Electrical Resistance (TEER) using a chopstick electrode. Proceed only if TEER > 150 Ω·cm². This ensures that the tight junctions are fully formed, preventing artificially high permeability rates caused by paracellular leakage.

Step 2: Assay Preparation & Dosing

  • Wash the monolayers twice with pre-warmed Transport Buffer (HBSS supplemented with 10 mM HEPES, pH 7.4).

  • Prepare the dosing solution: 10 µM N-cyclopentyloxane-4-sulfonamide.

  • Internal Controls: Spike the dosing solution with 100 µM Lucifer Yellow (paracellular negative control) and 1 µM Diazepam (transcellular positive control).

Step 3: Bidirectional Transport Execution

  • Apical to Basolateral (A→B, Blood-to-Brain): Add 0.5 mL of the dosing solution to the apical chamber. Add 1.5 mL of blank Transport Buffer to the basolateral chamber.

  • Basolateral to Apical (B→A, Brain-to-Blood): Add 1.5 mL of the dosing solution to the basolateral chamber. Add 0.5 mL of blank Transport Buffer to the apical chamber.

  • Incubate at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer.

Step 4: Sampling & LC-MS/MS Quantification

  • At T=15,30,60,and 120 minutes, extract 50 µL aliquots from the receiver chambers. Immediately replace with 50 µL of fresh, pre-warmed buffer to maintain sink conditions.

  • Quantify N-cyclopentyloxane-4-sulfonamide and Diazepam via LC-MS/MS (Multiple Reaction Monitoring mode). Quantify Lucifer Yellow via fluorescence (Ex 428 nm / Em 536 nm).

  • Validation Gate: If Lucifer Yellow apparent permeability ( Papp​ ) exceeds 1×10−6 cm/s, discard the well data, as the monolayer was physically compromised.

Step 5: Data Analysis & Efflux Ratio Calculation Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio (ER):

Papp​=A×C0​dQ/dt​ ER=Papp​(A→B)Papp​(B→A)​

Interpretation: An ER > 2.0 indicates that N-cyclopentyloxane-4-sulfonamide is a substrate for active efflux, which will limit its in vivo CNS efficacy.

Mechanistic Pathway of CNS Penetration

The following diagram illustrates the logical flow and physical transport mechanisms governing the compound's journey from the systemic circulation to its intracellular viral target within the brain parenchyma.

BBB_Pathway Compound N-cyclopentyloxane-4-sulfonamide (Systemic Circulation) Endothelial Brain Microvascular Endothelial Cells (BMECs) Compound->Endothelial Passive Diffusion (Lipophilic) Efflux Efflux Transporters (P-gp / BCRP) Endothelial->Efflux Substrate Recognition? CNS CNS Parenchyma (Target Tissue) Endothelial->CNS Transcellular Transport Efflux->Compound Efflux to Blood Target Enteroviral 2A Protease (Intracellular Target) CNS->Target Target Engagement

Mechanistic pathway of N-cyclopentyloxane-4-sulfonamide BBB crossing and 2A protease targeting.

In Vivo Pharmacokinetic Validation: Kp,uu,brain​ Determination

While in vitro models provide high-throughput mechanistic insights, they lack the complex 3D architecture of the neurovascular unit (astrocytes, pericytes, and physiological hemodynamics). The ultimate metric for CNS drug discovery is Kp,uu,brain​ —the ratio of unbound drug in the brain to unbound drug in the plasma.

Only the unbound (free) fraction of N-cyclopentyloxane-4-sulfonamide can cross cell membranes to inhibit the intracellular enteroviral 2A protease.

Step-by-Step Methodology

Step 1: In Vivo Dosing & Tissue Collection

  • Administer a 5 mg/kg intravenous (IV) bolus of the compound to male Sprague-Dawley rats ( n=3 per time point).

  • At T=0.5,1,2,and 4 hours, collect systemic blood via cardiac puncture into K₂EDTA tubes. Centrifuge to isolate plasma.

  • Causality Check (Perfusion): Immediately perform transcardial perfusion with ice-cold saline. Why: This flushes residual blood from the cerebral microvasculature. Failure to perfuse will result in artificial contamination of the brain tissue with plasma-bound drug, falsely elevating the perceived brain concentration.

  • Excise the brain, weigh it, and homogenize in 3 volumes (w/v) of phosphate buffer (pH 7.4).

Step 2: Rapid Equilibrium Dialysis (RED) for Unbound Fraction

  • Load 200 µL of plasma or brain homogenate into the sample chamber of a RED device (8K MWCO).

  • Load 350 µL of PBS into the buffer chamber.

  • Incubate at 37°C for 4 hours on an orbital shaker.

  • Quantify the compound in both chambers via LC-MS/MS to determine the fraction unbound in plasma ( fu,plasma​ ) and brain ( fu,brain​ ).

Step 3: Pharmacokinetic Calculation Calculate total tissue ratio ( Kp,brain​ ) and the unbound ratio ( Kp,uu,brain​ ):

Kp,brain​=AUCplasma​AUCbrain​​ Kp,uu,brain​=Kp,brain​×fu,plasma​fu,brain​​

Interpretation: For an antiviral fragment targeting the CNS, a Kp,uu,brain​≥0.3 is considered highly successful, indicating that active efflux at the BBB is not overwhelmingly restricting target engagement.

Fragment Optimization Strategies

If the experimental workflow reveals that N-cyclopentyloxane-4-sulfonamide suffers from high efflux (ER > 2) or poor unbound brain exposure ( Kp,uu,brain​<0.1 ), the following medicinal chemistry strategies should be employed:

  • Masking the Sulfonamide Donor: The primary liability for P-gp recognition in this fragment is the sulfonamide NH group. N-methylation or incorporation of the nitrogen into a constrained heterocycle can eliminate this hydrogen bond donor, drastically reducing efflux liability.

  • Oxane Ring Bioisosterism: If passive permeability is too low, replacing the oxygen in the oxane ring with a more lipophilic bioisostere (e.g., a cyclohexane or fluorinated cyclopentane) will increase the LogP, driving higher lipid bilayer partitioning, albeit at the potential cost of aqueous solubility.

References

  • Title: 7H3R: Group deposition for crystallographic fragment screening of Coxsackievirus A16 (G-10) 2A protease Source: RCSB Protein Data Bank URL: [Link]

  • Title: Enterovirus A71 crosses a human blood-brain barrier model through infected immune cells Source: Microbiology Spectrum (American Society for Microbiology) URL: [Link]

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Proposed Laboratory Synthesis of N-cyclopentyl-tetrahydropyran-4-sulfonamide

Introduction The proposed synthetic strategy is a convergent approach, beginning with the preparation of a key intermediate, tetrahydropyran-4-sulfonyl chloride, from a commercially available starting material. This inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The proposed synthetic strategy is a convergent approach, beginning with the preparation of a key intermediate, tetrahydropyran-4-sulfonyl chloride, from a commercially available starting material. This intermediate is then coupled with cyclopentylamine to yield the final product. Each step is detailed with explanations for the chosen reagents and conditions, ensuring a clear understanding of the underlying chemical principles.

Overall Synthetic Scheme

The synthesis is proposed to proceed in three main steps, starting from 4-bromotetrahydropyran:

  • Nucleophilic Substitution: Conversion of 4-bromotetrahydropyran to tetrahydropyran-4-yl ethanethioate using potassium thioacetate.

  • Oxidative Chlorination: Transformation of the thioacetate intermediate into tetrahydropyran-4-sulfonyl chloride.

  • Sulfonamide Formation: Reaction of the sulfonyl chloride with cyclopentylamine to form the target compound, N-cyclopentyl-tetrahydropyran-4-sulfonamide.

Experimental Protocols

Materials and Equipment
Reagents & SolventsEquipment
4-BromotetrahydropyranRound-bottom flasks
Potassium thioacetateMagnetic stirrer with heating plate
N,N-Dimethylformamide (DMF)Condenser
Hydrochloric acid (HCl)Separatory funnel
Acetic acid (AcOH)Rotary evaporator
Chlorine gas (Cl₂) or NCSGas dispersion tube
CyclopentylamineSyringes and needles
Triethylamine (TEA)Thin-layer chromatography (TLC) plates
Dichloromethane (DCM)Column chromatography setup
Ethyl acetate (EtOAc)NMR spectrometer
HexanesMass spectrometer
Sodium sulfate (Na₂SO₄)pH paper
Sodium bicarbonate (NaHCO₃)

Safety Precaution: This synthesis involves corrosive and potentially toxic reagents. Chlorine gas is highly toxic and should only be handled in a well-ventilated fume hood by trained personnel. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step 1: Synthesis of S-(tetrahydro-2H-pyran-4-yl) ethanethioate
  • Rationale: This step introduces the sulfur atom onto the tetrahydropyran ring via a standard Sₙ2 reaction. Potassium thioacetate is an excellent sulfur nucleophile, and DMF is a suitable polar aprotic solvent to facilitate this transformation.

  • Protocol:

    • To a solution of 4-bromotetrahydropyran (1.0 eq) in anhydrous DMF, add potassium thioacetate (1.2 eq).

    • Stir the reaction mixture at 60 °C for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thioacetate, which can often be used in the next step without further purification.

Step 2: Synthesis of tetrahydro-2H-pyran-4-sulfonyl chloride
  • Rationale: This is a critical step involving the oxidative chlorination of the thioacetate. The reaction proceeds by in-situ hydrolysis of the thioacetate to the thiol, which is then oxidized and chlorinated. Chlorine gas in the presence of aqueous acid is a classic method for this transformation.

  • Protocol:

    • Dissolve the crude S-(tetrahydro-2H-pyran-4-yl) ethanethioate (1.0 eq) in a mixture of acetic acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Bubble chlorine gas through the stirred solution for 2-3 hours. The reaction is highly exothermic and the temperature should be carefully controlled. Alternatively, N-chlorosuccinimide (NCS) can be used as a safer chlorinating agent.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Pour the reaction mixture into ice-water and extract with dichloromethane (3x).

    • Combine the organic layers, wash with cold water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude sulfonyl chloride is often used immediately in the next step due to its instability.

Step 3: Synthesis of N-cyclopentyl-tetrahydro-2H-pyran-4-sulfonamide
  • Rationale: This is the final step where the sulfonamide bond is formed. The reaction between the sulfonyl chloride and cyclopentylamine is a standard nucleophilic acyl substitution. A non-nucleophilic base, such as triethylamine, is added to neutralize the HCl byproduct generated during the reaction.

  • Protocol:

    • Dissolve the crude tetrahydro-2H-pyran-4-sulfonyl chloride (1.0 eq) in dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of cyclopentylamine (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product.

Characterization

The identity and purity of the final product, N-cyclopentyl-tetrahydropyran-4-sulfonamide, should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Peaks corresponding to the cyclopentyl protons, the tetrahydropyran ring protons, and a peak for the NH proton of the sulfonamide.
¹³C NMR Resonances for all unique carbon atoms in the cyclopentyl and tetrahydropyran rings.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the product (C₁₀H₁₉NO₃S).
IR Spectroscopy Characteristic absorption bands for the N-H stretch and the S=O stretches of the sulfonamide group.

Workflow Visualization

SynthesisWorkflow A 4-Bromotetrahydropyran B S-(tetrahydro-2H-pyran-4-yl) ethanethioate A->B 1. KSAc, DMF C tetrahydro-2H-pyran-4-sulfonyl chloride B->C 2. Cl₂, AcOH/H₂O D N-cyclopentyl-tetrahydro-2H-pyran-4-sulfonamide C->D 3. Cyclopentylamine, TEA, DCM

Technical Notes & Optimization

Troubleshooting

Improving solubility of N-cyclopentyloxane-4-sulfonamide in aqueous solutions

Prepared by: Senior Application Scientist, Formulation & Development This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Formulation & Development

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with N-cyclopentyloxane-4-sulfonamide in aqueous solutions. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-cyclopentyloxane-4-sulfonamide and why is its aqueous solubility a potential issue?

N-cyclopentyloxane-4-sulfonamide is an organic compound containing a sulfonamide functional group.[1] The sulfonamide group is common in many important drug molecules.[1] Like many new chemical entities (NCEs) in drug discovery pipelines, it may exhibit poor water solubility.[2][3] Low aqueous solubility is a major hurdle in pharmaceutical development, as a drug must be in solution to be absorbed and exert its therapeutic effect.[2][4] It can lead to challenges in obtaining reliable data from in vitro biological assays and result in low or variable bioavailability in vivo.[2][5]

Based on its chemical structure, we can summarize its key physicochemical properties:

PropertyValueSource
CAS Number 1355642-84-0[6]
Molecular Formula C₁₀H₁₉NO₃S[6]
Molecular Weight 233.33 g/mol [6]
Calculated LogP 1.0274[6]
Topological Polar Surface Area (TPSA) 55.4 Ų[6]

The calculated LogP value of ~1.03 suggests a degree of lipophilicity, which is a common cause of poor aqueous solubility.[7]

Q2: How can I perform a reliable initial assessment of my compound's solubility?

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[8] This method involves adding an excess amount of the solid compound to a buffer, agitating it until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant.[8][9] A robust protocol is essential for obtaining reproducible results that can guide formulation development.[9][10]

Below is a detailed protocol for this fundamental experiment.

Experimental Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the steps to determine the thermodynamic solubility of N-cyclopentyloxane-4-sulfonamide in a buffered aqueous solution.

Objective: To determine the equilibrium concentration of the compound at a specific pH and temperature (e.g., pH 7.4, 37 °C).

Materials:

  • N-cyclopentyloxane-4-sulfonamide (ensure purity >99%)[11]

  • Glass vials with screw caps

  • Phosphate buffer (pH 7.4), or other relevant biological buffers (e.g., pH 1.2, 4.5, 6.8 for BCS classification)[9][12]

  • Orbital shaker with temperature control (set to 37 ± 1 °C)[12]

  • Centrifuge

  • Low-binding syringe filters (e.g., 0.22 µm PVDF)

  • Validated analytical method (e.g., HPLC-UV or LC-MS/MS)[9]

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of N-cyclopentyloxane-4-sulfonamide (e.g., 2-5 mg) to a vial containing a known volume of buffer (e.g., 2 mL).[13] The key is to ensure undissolved solid remains visible throughout the experiment.[12]

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to 37 °C. Agitate the samples for a sufficient duration to reach equilibrium. This can take anywhere from 24 to 72 hours.[9] It is recommended to sample at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau.[12]

  • Phase Separation: Once equilibrium is reached, remove the vials and allow the excess solid to settle. To separate the saturated supernatant from the undissolved solid, centrifuge the samples.[12]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the sample using a low-binding syringe filter to remove any remaining particulates.[9] Critical Step: Dilute the filtered sample immediately with a suitable solvent (e.g., mobile phase for HPLC) to prevent precipitation upon cooling.[12]

  • Quantification: Analyze the diluted samples using a pre-validated HPLC-UV or LC-MS/MS method to determine the compound's concentration.[13]

  • Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. Express the final solubility in units such as mg/mL or µM.[13]

Troubleshooting Guide 1: Compound Precipitation in Aqueous Assay Buffer

This is one of the most common issues faced during in vitro screening. The following workflow provides a systematic approach to resolving this problem.

G start Problem: Precipitation in Aqueous Buffer check_conc Is the final concentration above the measured equilibrium solubility? start->check_conc tier1 Tier 1: Simple Formulation Adjustments check_conc->tier1  Yes end_fail Re-evaluate Assay Concentration or Consider Resynthesis check_conc->end_fail  No (Check for other issues: compound stability, etc.) ph_adjust Adjust Buffer pH tier1->ph_adjust cosolvent Add a Co-solvent (e.g., DMSO, PEG 400) tier1->cosolvent tier2 Tier 2: Advanced Formulation Strategies ph_adjust->tier2 Precipitation Persists end_ok Solution Found: Proceed with Assay ph_adjust->end_ok Soluble cosolvent->tier2 Precipitation Persists or Solvent Effects Assay cosolvent->end_ok Soluble cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) tier2->cyclodextrin surfactant Add Surfactants (e.g., Tween 80) tier2->surfactant cyclodextrin->end_ok Soluble cyclodextrin->end_fail Precipitation Persists surfactant->end_ok Soluble surfactant->end_fail Precipitation Persists

Troubleshooting workflow for compound precipitation.
Q: My compound precipitates. What is the first thing I should try?

A: pH Adjustment.

Causality: The sulfonamide functional group (R-SO₂NH-R') contains an acidic proton on the nitrogen atom.[1][14] By raising the pH of the aqueous solution above the compound's pKa, this proton can be removed, forming an ionized salt.[15] This ionized form is typically much more soluble in water than the neutral form.[14][15] For weakly acidic drugs, a higher pH leads to greater ionization and thus more solubility.[15]

How to Implement:

  • Determine the pKa: If not known, the pKa of the sulfonamide can be determined experimentally via potentiometric or UV-spectrometric titration.[16]

  • Select a Buffer: Choose a buffer system that can maintain a pH at least 1-2 units above the determined pKa. For example, if the pKa is 7.5, a buffer at pH 8.5 or 9.0 would be appropriate.

  • Test for Compatibility: Ensure the selected pH does not negatively impact your biological assay or the stability of the compound.

Q: pH adjustment didn't work or isn't compatible with my assay. What's next?

A: Use a Co-solvent.

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system.[17] This change in polarity reduces the interfacial tension between the aqueous solution and the hydrophobic compound, making it easier for the compound to dissolve.[18][19] This technique is widely used in pharmaceutical formulations to enhance the solubility of poorly soluble drugs.[20]

How to Implement:

  • Prepare a Stock Solution: First, dissolve your compound in a pure, water-miscible organic solvent like DMSO to create a high-concentration stock solution.[7]

  • Dilute into Buffer: Dilute the stock solution into your aqueous assay buffer, ensuring the final concentration of the co-solvent is as low as possible.

  • Control for Vehicle Effects: It is critical to run a vehicle control in your assay (buffer with the same final concentration of co-solvent but without your compound) to ensure the co-solvent itself does not affect the biological outcome.[7] Typically, final DMSO concentrations should be kept below 1%, often below 0.5%.

Co-solventTypical Starting Concentration in Final AssayNotes
DMSO < 1% (v/v)Most common for in vitro assays. Can have biological effects at higher concentrations.[7]
Ethanol < 5% (v/v)Common and generally well-tolerated.[20]
Polyethylene Glycol 400 (PEG 400) 1-10% (v/v)A good solubilizer, often used in in vivo formulations.[21][22]
Propylene Glycol (PG) 1-10% (v/v)Another common choice for both in vitro and in vivo work.[21]
Q: I need a higher final concentration, and simple co-solvents are causing toxicity in my assay. What advanced options are available?

A: Cyclodextrin Inclusion Complexation.

Causality: Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[23][24] They can encapsulate poorly soluble "guest" molecules, like N-cyclopentyloxane-4-sulfonamide, within their hydrophobic core.[2][] The resulting "inclusion complex" presents the hydrophilic exterior of the cyclodextrin to the aqueous solution, significantly increasing the apparent solubility of the guest molecule.[][26] This is a powerful technique for improving the solubility, stability, and bioavailability of drugs.[23][24]

Mechanism of cyclodextrin inclusion complexation.

Commonly Used Cyclodextrins:

Cyclodextrin TypeKey Features
α-Cyclodextrin Smallest cavity, suitable for encapsulating small aromatic or linear molecules.[]
β-Cyclodextrin Most common, but has relatively low aqueous solubility itself.[23]
γ-Cyclodextrin Larger cavity, suitable for larger molecules.
Hydroxypropyl-β-CD (HP-β-CD) A chemically modified derivative with significantly improved water solubility and an excellent safety profile, making it widely used in pharmaceuticals.[24][27]
Sulfobutylether-β-CD (SBE-β-CD) Anionic derivative with very high water solubility, often used in parenteral formulations.[24]

Experimental Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes the kneading method, a common technique for preparing solid inclusion complexes for subsequent dissolution.

Objective: To prepare a solid complex of N-cyclopentyloxane-4-sulfonamide with HP-β-CD to enhance aqueous solubility.

Materials:

  • N-cyclopentyloxane-4-sulfonamide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Ethanol/water solution (e.g., 50:50 v/v)

  • Vacuum oven

Procedure:

  • Molar Ratio: Determine the desired molar ratio of Drug:HP-β-CD (e.g., 1:1 or 1:2).

  • Mixing: Place the HP-β-CD into a mortar. Add a small amount of the ethanol/water solution to form a paste.[28]

  • Incorporation: Gradually add the N-cyclopentyloxane-4-sulfonamide to the paste while continuously triturating (grinding) with the pestle. Knead thoroughly for 30-60 minutes to ensure intimate mixing and complex formation.[28]

  • Drying: Scrape the resulting paste into a shallow dish and dry it in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Final Product: The resulting dry powder is the inclusion complex. This solid can then be dissolved in aqueous buffer for your experiments. Confirm the increase in solubility by performing the Shake-Flask method (Protocol 1) on the complex.

Troubleshooting Guide 2: Long-Term Strategies for Bioavailability Enhancement

For drug development professionals, improving solubility is often a long-term goal to ensure adequate oral bioavailability. If simple formulation tricks are insufficient, more advanced drug delivery technologies may be required.

Q: How can we fundamentally improve the dissolution rate for an oral dosage form?

A: Solid Dispersions and Particle Size Reduction.

  • Solid Dispersions: This technique involves dispersing the hydrophobic drug in a hydrophilic solid carrier or matrix.[29][30] The drug can exist in an amorphous, high-energy state, which has a higher apparent solubility and faster dissolution rate compared to its stable crystalline form.[5][31] Common carriers include polymers like polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).[30][32] Methods like spray drying or hot-melt extrusion are used to prepare solid dispersions.[29][31]

  • Particle Size Reduction: Decreasing the particle size of a drug increases its surface-area-to-volume ratio.[28] According to the Noyes-Whitney equation, a larger surface area leads to a faster rate of dissolution.[32] Techniques like micronization (reducing particles to the micrometer range) and nanosuspension (nanometer range) are employed to achieve this.[2][33][34] While these methods increase the dissolution rate, they do not change the drug's equilibrium solubility.[2]

References

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022). Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). Available at: [Link]

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores. (2023). Available at: [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (2023). Available at: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Available at: [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview - JMPAS. (2012). Available at: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Available at: [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences. (2025). Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (n.d.). Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025). Available at: [Link]

  • Co-solvency: Significance and symbolism. (2025). Available at: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Available at: [Link]

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - MDPI. (2024). Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). Available at: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (2018). Available at: [Link]

  • Solubility Analysis to Assist Drug R&D Projects - Labinsights. (2023). Available at: [Link]

  • Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug - Asian Journal of Pharmaceutics. (2023). Available at: [Link]

  • Significantly increasing the solubility of active ingredients via cyclodextrins encapsulation. (n.d.). Available at: [Link]

  • Cosolvent - Wikipedia. (n.d.). Available at: [Link]

  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC - International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). Available at: [Link]

  • Solubility Enhancement of Sulfamethoxazole by Solid Dispersion using Spray Dryer Technique - Journal of Drug Delivery and Therapeutics. (2019). Available at: [Link]

  • Development, characterization and solubility study of solid dispersions of Cefuroxime Axetil by the solvent evaporation method - PMC. (n.d.). Available at: [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Available at: [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. (2013). Available at: [Link]

  • Annex 4 - World Health Organization (WHO). (n.d.). Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Available at: [Link]

  • Solubility and Extractability in the Pharmaceutical Sciences: A Practical Exercise with Pure Compounds | Journal of Chemical Education - ACS Publications. (2025). Available at: [Link]

  • development, characterization and solubility study of solid dispersions of azithromycin dihydrate by solvent evaporation method - Ovid. (n.d.). Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. (n.d.). Available at: [Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review - Journal of Advanced Pharmacy Education and Research. (n.d.). Available at: [Link]

  • pH-induced solubility transition of sulfonamide-based polymers - PubMed. (2002). Available at: [Link]

  • N-cyclopentyl-4-methylbenzene-1-sulfonamide | C12H17NO2S | CID 668752 - PubChem. (n.d.). Available at: [Link]

  • Influence of pH value on sulfonamide ozonation using caffeine as a contamination indicator. (2019). Available at: [Link]

  • Thermodynamic study of the solubility of some sulfonamides in cyclohexane - SciELO. (n.d.). Available at: [Link]

  • Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method | Journal of Chemical & Engineering Data - ACS Publications. (2009). Available at: [Link]

  • Sulfonamide - Wikipedia. (n.d.). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Reproducibility of N-Cyclopentyloxane-4-Sulfonamide Competitive Binding Assays: A Comparative Guide

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Content Focus: Objective platform comparison, mechanistic causality, and self-validating experimental protocols for viral prot...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Content Focus: Objective platform comparison, mechanistic causality, and self-validating experimental protocols for viral protease fragment screening.

Executive Summary & Mechanistic Context

The development of broad-spectrum antivirals against enteroviruses (such as EV-D68 and CV-A16) relies heavily on targeting highly conserved viral proteases like 3Cpro and 2Apro[1]. Recent crystallographic fragment screening campaigns have identified N-cyclopentyloxane-4-sulfonamide (CAS: 1355642-84-0; also known as Z1082839290) as a critical hit that binds within the active site of these proteases[2][3].

However, translating crystallographic hits into actionable lead compounds requires orthogonal biochemical validation. Because fragments like N-cyclopentyloxane-4-sulfonamide possess low molecular weight and typically exhibit low binding affinities (high micromolar to millimolar Kd​ ), measuring their competitive binding is notoriously susceptible to high background noise, compound aggregation, and poor day-to-day reproducibility.

As an Application Scientist, I have found that standardizing the assay environment—specifically controlling for DMSO bulk effects and hydrophobic aggregation—is the key to generating reproducible IC50​ curves. This guide compares three primary assay modalities for this fragment and provides a self-validating protocol optimized for high-throughput reproducibility.

Platform Comparison: TR-FRET vs. SPR vs. FP

To objectively evaluate the binding of N-cyclopentyloxane-4-sulfonamide, we must compare the three most common competitive binding platforms: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).

  • TR-FRET (Recommended): Utilizes a terbium-labeled anti-tag antibody and a fluorescein-labeled peptidomimetic probe. TR-FRET is highly resistant to auto-fluorescence and compound interference due to the time-delayed signal acquisition[4]. It provides the highest Z'-factor for low-affinity sulfonamide fragments.

  • Surface Plasmon Resonance (SPR): A label-free orthogonal approach. While SPR yields excellent kinetic data (on/off rates), it is highly sensitive to bulk refractive index shifts caused by the high concentrations of DMSO required to keep N-cyclopentyloxane-4-sulfonamide in solution[5].

  • Fluorescence Polarization (FP): Cost-effective and simple, but highly susceptible to light scattering if the hydrophobic cyclopentyl moiety of the fragment induces micro-aggregation in aqueous buffers.

Quantitative Performance Summary

The following table summarizes the comparative performance of these three platforms when screening N-cyclopentyloxane-4-sulfonamide against EV-D68 3C protease:

Assay ModalitySignal-to-Background (S/B)Average Z'-Factor IC50​ Inter-day CV (%)ThroughputPrimary Limitation for Fragments
TR-FRET 8.50.72< 10%384 / 1536-wellRequires custom fluorescent probe synthesis
SPR N/A (Label-free)N/A22%Low / MediumDMSO bulk shift artifacts at high fragment conc.
FP 3.20.4518%384-wellAuto-fluorescence and light scattering interference

Visualizing the Assay Mechanism

To understand why TR-FRET outperforms other modalities for this specific fragment, we must look at the competitive displacement mechanism. The delayed emission of the Terbium donor ensures that any prompt auto-fluorescence from the sulfonamide fragment decays before the detector reads the FRET signal.

G Protease EV-D68 3C Protease (Target) Complex Protease-Probe Complex (High TR-FRET Signal) Protease->Complex Binds Probe Probe Fluorescent Probe (High Affinity) Probe->Complex Fragment N-cyclopentyloxane-4-sulfonamide (Competitor) Displaced Protease-Fragment Complex (Loss of FRET Signal) Fragment->Displaced Competitive Binding Complex->Displaced Displacement by Fragment

Caption: Mechanism of TR-FRET competitive binding assay for EV-D68 3C protease fragment screening.

Optimized Experimental Protocol (The Self-Validating System)

To ensure scientific integrity, a protocol must be a self-validating system. This means embedding internal controls that quantitatively prove the assay worked on that specific day. The following TR-FRET protocol is engineered to prevent the two biggest causes of irreproducibility in fragment screening: compound precipitation and DMSO gradients .

Causality-Driven Reagent Preparation
  • Assay Buffer Formulation: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, and 0.01% Triton X-100 .

    • Causality: The inclusion of 0.01% Triton X-100 is non-negotiable. It prevents the non-specific micro-aggregation of the hydrophobic cyclopentyl ring of the fragment, which would otherwise artificially deplete the active protease concentration and yield false positives.

  • Compound Dilution Strategy: Dilute N-cyclopentyloxane-4-sulfonamide to 100X in 100% DMSO, then perform a 1:50 intermediate dilution in assay buffer (yielding 2X fragment in 2% DMSO).

    • Causality: Diluting the ligand initially in DMSO reduces sticking to plasticware and prevents precipitation. When added to the final assay plate at a 1:1 ratio, it ensures a constant 1% DMSO concentration across all wells, which drastically improves IC50​ reproducibility[4].

Step-by-Step TR-FRET Workflow
  • Plate Preparation: Use a low-volume, black 384-well non-binding surface microplate (e.g., Corning 4514) to prevent non-specific protein adsorption[6].

  • Dispense Controls:

    • Positive Control (100% Inhibition): 10 µM Rupintrivir (a known covalent pan-enterovirus inhibitor) to define the baseline FRET signal.

    • Negative Control (0% Inhibition): Assay buffer with 1% DMSO to define the maximum FRET signal.

  • Dispense Fragment: Add 10 µL of the 2X N-cyclopentyloxane-4-sulfonamide dilution series (ranging from 2 mM down to 1 µM) to the respective wells.

  • Addition of Complex: Add 10 µL of a 2X master mix containing EV-D68 3Cpro (tagged), Terbium-labeled anti-tag antibody, and the Fluorescein-labeled peptidomimetic probe.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours to allow the low-affinity fragment to reach binding equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 340 nm and measure emission at 495 nm (Terbium) and 520 nm (Fluorescein)[4]. Calculate the 520/495 ratio.

  • Self-Validation Check: Calculate the Z'-factor using the positive and negative controls. The assay is only deemed reproducible and valid for that day if Z′≥0.5 .

Workflow Step1 1. Reagent Preparation (Buffer + 0.01% Triton X-100) Step2 2. Compound Dilution (Constant 1% DMSO) Step1->Step2 Step3 3. Assay Incubation (Protease + Probe + Fragment) Step2->Step3 Step4 4. TR-FRET Detection (520nm/495nm Ratio) Step3->Step4 Step5 5. Data Validation (Z'-factor > 0.5) Step4->Step5

Caption: Step-by-step workflow for the self-validating TR-FRET competitive binding assay.

Conclusion

Validating crystallographic hits like N-cyclopentyloxane-4-sulfonamide requires an assay architecture that acknowledges the physical limitations of small, low-affinity fragments. While SPR provides valuable kinetic data, its susceptibility to DMSO bulk shifts makes it less reliable for primary IC50​ determinations of this specific compound[5]. By employing a TR-FRET competitive binding assay with strict DMSO normalization and detergent-controlled buffers, researchers can achieve highly reproducible, artifact-free binding data[4], accelerating the hit-to-lead optimization of next-generation enteroviral protease inhibitors.

References

  • Crystallographic fragment screen of Enterovirus D68 3C protease and iterative design of lead-like compounds using structure-guided expansions Source: bioRxiv URL
  • 7GNX: PanDDA analysis group deposition -- Crystal Structure of Enterovirus D68 3C Protease in complex with Z1082839290 (N-cyclopentyloxane-4-sulfonamide)
  • LanthaScreen TR-FRET Competitive Binding Assay Protocols & Reproducibility Guidelines Source: Thermo Fisher Scientific URL
  • Identification and characterization of a membrane receptor that binds to human STC1 (SPR Methodology and Limitations)

Sources

Comparative

Objective Comparison Guide: N-cyclopentyloxane-4-sulfonamide vs. Standard Reference Drugs in EV-D68 3C Protease Inhibition

Executive Summary & Therapeutic Context Enterovirus D68 (EV-D68) is a re-emerging respiratory pathogen strongly associated with severe neurological complications, including acute flaccid myelitis[1]. The viral 3C proteas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Therapeutic Context

Enterovirus D68 (EV-D68) is a re-emerging respiratory pathogen strongly associated with severe neurological complications, including acute flaccid myelitis[1]. The viral 3C protease (3Cpro) is a highly conserved cysteine protease responsible for processing the viral polyprotein, making it a critical target for antiviral drug development[1].

Historically, drug discovery for 3Cpro has relied on peptidomimetic inhibitors (such as GC376 and Rupintrivir) that mimic the natural substrate to achieve potent inhibition[2]. However, to explore novel, non-peptidomimetic chemical spaces, researchers employ Fragment-Based Drug Discovery (FBDD). N-cyclopentyloxane-4-sulfonamide (screening ID: Z1082839290) is a recently identified fragment hit targeting the EV-D68 3Cpro active site[3][4].

This guide provides an objective, data-driven comparison between this novel fragment scaffold and standard reference drugs, detailing the causality behind their evaluation and the self-validating experimental protocols required to characterize them.

Comparative Analysis: Fragment Hits vs. Standard References

Standard reference drugs like GC376 achieve low-micromolar to nanomolar IC50 values due to their large molecular size, optimized multi-subsite interactions, and covalent binding mechanisms[2][5]. In contrast, fragment hits like N-cyclopentyloxane-4-sulfonamide are intentionally small (<250 Da)[6][7]. Because they form fewer interactions, their binding affinity is inherently weak (typically IC50 > 1 mM), rendering them undetectable in standard dynamic biochemical assays[7].

However, fragments possess exceptionally high Ligand Efficiency (LE) . They serve as highly optimized structural anchors that can be synthetically "grown" or "merged" into potent lead compounds[5].

Quantitative Data Comparison
PropertyN-cyclopentyloxane-4-sulfonamide (Z1082839290)GC376 (Standard Reference)Rupintrivir (Standard Reference)
Molecule Classification Fragment Hit (Starting Scaffold)Peptidomimetic InhibitorPeptidomimetic Inhibitor
Molecular Weight 233.33 g/mol [6]507.5 g/mol 599.7 g/mol
IC50 (EV-D68 3Cpro) > 1 mM (Undetectable via FRET)0.26 µM[5]~0.5 - 5 µM (varies by assay)[2]
Binding Mechanism Non-covalent (S1/S2 subsite)Covalent (Cys147)Covalent (Cys147)
Primary Validation X-Ray Crystallography[3]FRET Biochemical Assay[5]FRET Biochemical Assay
PDB Structure [3] (Apo/Comparative)[5]Multiple (e.g., EV68 complexes)[2]

Mechanistic Pathway Visualization

The following diagram illustrates the divergent interaction logic between potent standard drugs and weak-binding fragment hits within the EV-D68 3Cpro active site.

Pathway Polyprotein Viral Polyprotein (Substrate) Protease EV-D68 3C Protease (Target Enzyme) Polyprotein->Protease Binds Active Site Products Viral Replication Proteins Protease->Products Proteolytic Cleavage GC376 GC376 (Standard) IC50 = 0.26 µM GC376->Protease Potent Covalent Inhibition Fragment Z1082839290 (Fragment Hit) Fragment->Protease Weak Non-covalent Binding

Fig 1. EV-D68 3C protease inhibition pathway comparing standard drugs and fragment hits.

Experimental Protocols & Methodologies

To accurately characterize both potent reference drugs and ultra-weak fragment hits, a dual-assay approach is strictly required. Biochemical assays validate the target's activity and benchmark standard drugs, while structural biology captures the transient binding of fragments.

Protocol A: FRET-Based Biochemical Assay for IC50 Determination

Objective: To determine the IC50 of potent reference drugs (e.g., GC376) and establish a functional baseline for the purified 3Cpro enzyme[5]. Causality: FRET assays rely on a fluorogenic peptide substrate. Active 3Cpro cleaves the substrate, separating the quencher from the fluorophore to generate a signal. Potent inhibitors outcompete the substrate, reducing the signal. Fragments are not evaluated here because their low affinity cannot outcompete the substrate under standard kinetic conditions[7]. Self-Validating Mechanism: The assay's integrity is mathematically guaranteed via the Z'-factor. By including a positive control (GC376) and a negative control (DMSO), a Z' > 0.5 (specifically 0.795 for this system[8]) confirms that the signal-to-noise ratio is robust enough to distinguish true inhibition from assay variance[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer consisting of 50 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM DTT, and 0.01% CHAPS.

  • Enzyme-Inhibitor Incubation: In a 384-well microplate, incubate purified EV-D68 3Cpro with varying concentrations of the standard reference drug (e.g., GC376 titrated from 0.001 µM to 10 µM) for 30 minutes at room temperature.

  • Reaction Initiation: Add the FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) at a concentration equal to its predetermined Km to initiate the proteolytic reaction.

  • Kinetic Readout: Monitor fluorescence emission continuously for 60 minutes using a microplate reader (excitation/emission specific to the fluorophore pair).

  • Data Analysis: Calculate the initial linear velocity of the reaction. Plot the normalized velocity against the inhibitor concentration and fit the data to a four-parameter logistic equation to derive the IC50 (expected ~0.26 µM for GC376)[5][8].

Protocol B: Crystallographic Fragment Screening

Objective: To identify and validate weak-binding fragments like N-cyclopentyloxane-4-sulfonamide that evade biochemical detection[7]. Causality: Because fragments lack the affinity to bind dynamically in solution, they are soaked into pre-formed protein crystals at extreme concentrations (e.g., 50 mM). The highly ordered crystal lattice stabilizes the weak interactions, allowing the fragment to be visualized directly[7]. Self-Validating Mechanism: Fragment binding is inherently validated by the physical electron density. An unambiguous Fo-Fc difference map at a >3σ contour level within the active site confirms the interaction, completely circumventing the false positives common in high-concentration biochemical screens.

Step-by-Step Methodology:

  • Apo-Crystallization: Grow apo-crystals of EV-D68 3Cpro using sitting-drop vapor diffusion. The optimized condition is 0.2 M Ammonium acetate, 0.1 M Tris (pH 8.14), and 25% w/v PEG 3350[8].

  • High-Concentration Soaking: Transfer the mature crystals into a drop containing the crystallization buffer supplemented with 50 mM N-cyclopentyloxane-4-sulfonamide (dissolved in DMSO) and incubate for 1 to 3 hours[3].

  • Cryoprotection: Briefly transfer the soaked crystal into a cryoprotectant solution (crystallization buffer + 20% glycerol) and flash-freeze in liquid nitrogen.

  • Diffraction & Resolution: Collect X-ray diffraction data at a synchrotron light source. The 7GNX structure was resolved at a high resolution of 1.48 Å[9].

  • Structure Solution: Process the diffraction data, solve the structure via molecular replacement, and model the fragment into the resulting electron density map[9].

Experimental Workflow Visualization

Workflow Step1 1. Target Preparation Purified EV-D68 3Cpro Step2 2. Biochemical Assay FRET-based IC50 Profiling Step1->Step2 Validates Enzyme Activity Step3 3. Structural Biology X-ray Fragment Screening Step1->Step3 Generates Apo-Crystals Step4 4. Hit-to-Lead Structure-Guided Optimization Step2->Step4 Establishes Baseline (GC376) Step3->Step4 Identifies Fragment Binding Modes

Fig 2. Experimental workflow integrating FRET biochemical assays with X-ray crystallography.

Conclusion & Hit-to-Lead Trajectory

While standard reference drugs like GC376 provide immediate, potent inhibition (IC50 = 0.26 µM)[5], their peptidomimetic nature often limits their pharmacokinetic potential. N-cyclopentyloxane-4-sulfonamide represents a critical alternative: a non-peptidomimetic starting point. Although its initial IC50 is undetectable by standard FRET assays, its confirmed crystallographic binding mode (PDB: 7GNX)[3] provides the exact spatial coordinates required for structure-guided optimization. Through iterative cycles of fragment growing and merging, this scaffold can be developed into a potent, broad-spectrum anti-enteroviral therapeutic[3].

References

  • Lithgo, R.M., et al. "Crystallographic fragment screen of Enterovirus D68 3C protease and iterative design of lead-like compounds using structure-guided expansions." bioRxiv (2024).[Link]

  • RCSB Protein Data Bank. "PDB Entry 7GNX: PanDDA analysis group deposition -- Crystal Structure of Enterovirus D68 3C Protease in complex with Z1082839290." RCSB PDB (2023).[Link]

  • Wollenhaupt, J., et al. "Six Biophysical Screening Methods Miss a Large Proportion of Crystallographically Discovered Fragment Hits: A Case Study." ResearchGate (2024).[Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking N-cyclopentyloxane-4-sulfonamide Clearance Rates

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery, the pharmacokinetic profile of a novel chemical entity is a critical determinant of its therapeutic potential....

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the pharmacokinetic profile of a novel chemical entity is a critical determinant of its therapeutic potential. Among the key parameters, clearance—the rate at which a drug is eliminated from the body—dictates its dosing regimen and potential for accumulation. This guide provides a comprehensive framework for benchmarking the clearance rate of a novel compound, N-cyclopentyloxane-4-sulfonamide, against a panel of well-characterized sulfonamides.

As senior application scientists, our goal is not merely to present data, but to illuminate the scientific rationale behind the experimental design. We will explore both in vitro and in vivo methodologies, offering not just protocols, but a deeper understanding of why specific choices are made in the evaluation of a drug candidate's metabolic fate. This guide is structured to provide actionable insights, from the initial high-throughput screening in liver microsomes to more complex studies in primary hepatocytes and culminating in preclinical in vivo assessment.

The Foundational Choice: Microsomes vs. Hepatocytes

The initial assessment of metabolic stability is a pivotal step. The two most common in vitro systems for this purpose are human liver microsomes (HLM) and cryopreserved primary human hepatocytes. The choice between them is a strategic one, balancing throughput with biological complexity.

  • Human Liver Microsomes (HLM): These are subcellular fractions of the liver's endoplasmic reticulum and are rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[1] HLM assays are cost-effective, have a long shelf-life, and are amenable to high-throughput screening, making them an excellent choice for initial rank-ordering of compounds based on their metabolic stability.[2][3] They are particularly useful for assessing oxidative metabolism.[4] However, they lack Phase II enzymes (like UDP-glucuronosyltransferases) and the cellular transport mechanisms present in intact cells.[5]

  • Primary Human Hepatocytes: These are intact liver cells that contain the full complement of Phase I and Phase II metabolic enzymes, as well as the necessary cofactors and transporters.[2][6] This makes them a more physiologically relevant model for predicting hepatic clearance, as they provide a more complete picture of a drug's metabolism.[4][7] While more expensive and labor-intensive, hepatocyte assays are invaluable for compounds that may undergo significant Phase II metabolism or are subject to active transport into or out of the liver cells.[6]

For our sulfonamide benchmarking, we will detail protocols for both systems. This dual approach allows for a comprehensive understanding, from a high-throughput initial screen to a more mechanistically detailed investigation.

Comparative In Vitro Metabolic Stability

The primary output of these in vitro assays is the intrinsic clearance (CLint), which represents the inherent ability of the liver to metabolize a drug, independent of factors like blood flow.[8] This value is calculated from the rate of disappearance of the parent drug over time in the presence of liver microsomes or hepatocytes.[9]

Below is a comparative summary of expected intrinsic clearance values for known sulfonamides, which will serve as our benchmarks for N-cyclopentyloxane-4-sulfonamide.

CompoundIn Vitro SystemIntrinsic Clearance (CLint)Key Metabolic Pathways
Sulfamethoxazole Human Liver MicrosomesModerateCYP2C9-mediated hydroxylation, N-acetylation[10][11][12]
Sulfisoxazole Human Liver MicrosomesLow to ModerateN-acetylation
Sulfadiazine Human HepatocytesLowN-acetylation, Oxidation[7][13]
Sulfamethazine Human Liver MicrosomesModerate to HighN-acetylation, Hydroxylation
Sulfapyridine Human Liver MicrosomesModerateHydroxylation, Glucuronidation[14]
Sulfasalazine (Metabolized by intestinal bacteria)Not applicable in liver systemsAzo-bond cleavage to 5-ASA and sulfapyridine[13][15]
N-cyclopentyloxane-4-sulfonamide Human Liver Microsomes/HepatocytesTo Be Determined To Be Determined

Note: Specific CLint values can vary between studies and donor lots. The classifications above represent a general consensus from the literature.

Experimental Protocols

Part 1: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol is designed for the initial, high-throughput assessment of the metabolic stability of N-cyclopentyloxane-4-sulfonamide.

Causality Behind Experimental Choices:

  • Microsomal Protein Concentration (0.5 mg/mL): This concentration is a balance between ensuring sufficient enzymatic activity to observe metabolism within a reasonable timeframe and minimizing non-specific binding of the test compound to the microsomal proteins.[16]

  • Test Compound Concentration (1 µM): This concentration is typically below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes, ensuring that the rate of metabolism is first-order and directly proportional to the drug concentration.[17]

  • NADPH as Cofactor: Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP450 enzymes. Its inclusion initiates the metabolic reactions.[16]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Prepare a 1 mM stock solution of N-cyclopentyloxane-4-sulfonamide and each benchmark sulfonamide in a suitable organic solvent (e.g., DMSO, acetonitrile).

  • Incubation:

    • In a 96-well plate, add the potassium phosphate buffer.

    • Add the human liver microsomes to a final concentration of 0.5 mg/mL.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in individual wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the remaining parent compound at each time point relative to the internal standard.

Data Analysis:

  • Plot the natural logarithm of the percentage of remaining parent compound versus time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL).[9]

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_buffer Prepare Phosphate Buffer mix Combine Buffer, Microsomes, and Compound (1 µM) prep_buffer->mix prep_nadph Prepare NADPH System start_reaction Initiate with NADPH prep_nadph->start_reaction prep_compound Prepare Compound Stocks prep_compound->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction time_points Stop Reaction at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points centrifuge Centrifuge to Precipitate Protein time_points->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot_data Plot ln(% Remaining) vs. Time analyze->plot_data calc_t_half Calculate Half-life (t½) plot_data->calc_t_half calc_clint Calculate Intrinsic Clearance (CLint) calc_t_half->calc_clint

Workflow for In Vitro Liver Microsomal Stability Assay.
Part 2: In Vivo Pharmacokinetic Study in Rats

This protocol provides a framework for assessing the in vivo clearance of N-cyclopentyloxane-4-sulfonamide in a preclinical model.

Causality Behind Experimental Choices:

  • Sprague-Dawley Rats: This strain is a commonly used model in pharmacokinetic studies due to its well-characterized physiology and historical data availability.

  • Fasting: Animals are fasted overnight to minimize the effect of food on drug absorption.

  • Intravenous (IV) and Oral (PO) Dosing Arms: Including both routes of administration allows for the determination of absolute bioavailability and provides a more complete pharmacokinetic profile.

Step-by-Step Methodology:

  • Animal Preparation:

    • Acclimate male Sprague-Dawley rats (250-300g) for at least one week.

    • Fast the animals overnight prior to dosing, with free access to water.

  • Dosing:

    • Oral (PO) Group (n=3-5): Administer N-cyclopentyloxane-4-sulfonamide via oral gavage at a predetermined dose (e.g., 10 mg/kg) formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Intravenous (IV) Group (n=3-5): Administer the compound via tail vein injection at a lower dose (e.g., 1-2 mg/kg) in a sterile vehicle.

  • Blood Sampling:

    • Collect serial blood samples (approx. 100-200 µL) from the tail vein or a cannulated vessel at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of N-cyclopentyloxane-4-sulfonamide in rat plasma.

    • Analyze the plasma samples to determine the drug concentration at each time point.

Data Analysis:

  • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:

    • Area Under the Curve (AUC)

    • Clearance (CL)

    • Volume of Distribution (Vd)

    • Half-life (t½)

    • Bioavailability (F%) for the oral dose

G cluster_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_data Data Analysis acclimate Acclimate Rats fast Fast Overnight acclimate->fast po_dose Oral (PO) Dosing fast->po_dose iv_dose Intravenous (IV) Dosing fast->iv_dose blood_sample Serial Blood Sampling po_dose->blood_sample iv_dose->blood_sample plasma_prep Prepare and Store Plasma blood_sample->plasma_prep lcms_analysis LC-MS/MS Bioanalysis plasma_prep->lcms_analysis pk_params Calculate Pharmacokinetic Parameters (AUC, CL, t½) lcms_analysis->pk_params

Workflow for an In Vivo Pharmacokinetic Study in Rats.

Discussion and Interpretation of Results

The data generated from these studies will allow for a robust comparison of N-cyclopentyloxane-4-sulfonamide with established sulfonamides.

  • High In Vitro Clearance: If the novel compound exhibits high intrinsic clearance in HLM, it suggests rapid oxidative metabolism, likely mediated by CYP enzymes. This may translate to a high first-pass effect and low oral bioavailability in vivo.

  • Low In Vitro Clearance: A low intrinsic clearance suggests greater metabolic stability. However, it is crucial to consider other clearance pathways. If the compound has low metabolic clearance but still shows rapid elimination in vivo, renal clearance is likely a significant contributor.

  • Discrepancies between Microsomes and Hepatocytes: If clearance is significantly higher in hepatocytes than in microsomes, it may indicate that Phase II metabolism or active transport into the hepatocytes plays a substantial role in the drug's elimination.[18]

  • In Vivo Clearance Mechanisms: The in vivo data will provide the total body clearance. By comparing this to the estimated hepatic clearance from the in vitro data (using in vitro-in vivo extrapolation models), the contribution of renal and other non-hepatic clearance pathways can be inferred. Many sulfonamides and their N4-acetylated metabolites are actively secreted by the kidneys, which can be a major route of elimination.[5][19]

Conclusion

This guide provides a scientifically grounded approach to benchmarking the clearance of N-cyclopentyloxane-4-sulfonamide. By systematically evaluating its metabolic stability in well-validated in vitro systems and characterizing its pharmacokinetic profile in a preclinical in vivo model, researchers can gain a comprehensive understanding of its disposition. Comparing these results to the established data for known sulfonamides will provide critical context for its potential as a drug candidate and inform subsequent stages of drug development.

References

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N-cyclopentyloxane-4-sulfonamide

The causality behind these rigorous disposal protocols stems from the potential for sulfonamide derivatives to exhibit biological activity and pose risks to human health and the environment. Some sulfonamides are known t...

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Author: BenchChem Technical Support Team. Date: April 2026

The causality behind these rigorous disposal protocols stems from the potential for sulfonamide derivatives to exhibit biological activity and pose risks to human health and the environment. Some sulfonamides are known to be toxic, and their metabolites can also be hazardous.[1][2][3][4] Therefore, treating N-cyclopentyloxane-4-sulfonamide with a high degree of caution is paramount to ensuring a self-validating system of laboratory safety.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, a thorough risk assessment should be conducted. All handling of N-cyclopentyloxane-4-sulfonamide and its waste must be performed in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors. Adherence to the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile, neoprene)To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.

II. Step-by-Step Disposal Protocol

The primary and most critical step in the disposal of N-cyclopentyloxane-4-sulfonamide is to manage it as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[5]

Step 1: Waste Identification and Segregation

  • Isolate the Waste Stream: Do not mix waste containing N-cyclopentyloxane-4-sulfonamide with other chemical waste streams.[5][6] This is crucial for proper characterization and disposal by a licensed waste management facility.

  • Collect All Contaminated Materials: This includes not only the pure compound but also any contaminated consumables such as weighing paper, pipette tips, gloves, and spill cleanup materials.

Step 2: Containerization and Labeling

  • Select an Appropriate Container: Use a dedicated, leak-proof container that is chemically compatible with N-cyclopentyloxane-4-sulfonamide. High-density polyethylene (HDPE) containers are generally a suitable choice.[5]

  • Proper Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "N-cyclopentyloxane-4-sulfonamide"

    • The CAS Number: "1355642-84-0"

    • An indication of the primary hazards (based on similar compounds, this may include "Irritant" and "Harmful if Swallowed")[7][8]

    • The accumulation start date.

Step 3: Waste Storage

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[5][6]

  • Segregation from Incompatibles: Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[9]

Step 4: Arranging for Disposal

  • Contact Your EHS Department: The most critical step is to contact your institution's Environmental Health and Safety (EHS) department or the equivalent regulatory body.[6][10] They will provide specific guidance based on local, state, and federal regulations and will arrange for the pickup and disposal by a licensed hazardous waste contractor.

  • Provide Complete Information: When arranging for disposal, provide the EHS department or the contractor with all available information about the waste, including its composition and any known hazards.

Step 5: Decontamination of Laboratory Equipment

  • Thorough Cleaning: Any reusable labware (e.g., glassware, spatulas) that has come into contact with N-cyclopentyloxane-4-sulfonamide must be thoroughly decontaminated.

  • Triple Rinsing: A common and effective method is to triple-rinse the equipment with a suitable solvent.

  • Collect Rinsate: The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste.[5] It should be added to the designated N-cyclopentyloxane-4-sulfonamide waste container.

III. Disposal Workflow and Decision-Making

The following diagram provides a visual representation of the decision-making process and workflow for the proper disposal of N-cyclopentyloxane-4-sulfonamide.

G cluster_0 Waste Generation & Initial Handling cluster_1 Containment & Labeling cluster_2 Storage & Disposal cluster_3 Decontamination Start N-cyclopentyloxane-4-sulfonamide Waste Generated PPE Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat Start->PPE Decon Decontaminate Reusable Labware (Triple Rinse) Start->Decon If applicable Segregate Segregate Waste Stream: Do not mix with other chemicals. PPE->Segregate Container Use a Dedicated, Leak-Proof HDPE Container Segregate->Container Label Label Container: - 'Hazardous Waste' - Full Chemical Name & CAS No. - Hazard Information Container->Label Store Store in a Designated, Secure, and Ventilated Area Label->Store ContactEHS Contact Institutional EHS or Licensed Waste Contractor Store->ContactEHS Disposal Arrange for Professional Disposal ContactEHS->Disposal CollectRinsate Collect Rinsate as Hazardous Waste Decon->CollectRinsate CollectRinsate->Container Add to waste

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentyloxane-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-cyclopentyloxane-4-sulfonamide
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